
Lercanidipine Impurity A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lercanidipine Impurity A is an impurity of Lercanidipine , a calcium antagonist of the dihydropyridine group . Impurities in Lercanidipine generally originate from synthetic raw materials as well as during transport .
Synthesis Analysis
The synthesis of Lercanidipine and its impurities has been studied . An RP-HPLC method has been developed for the determination of Lercanidipine hydrochloride and its impurities . The method was validated and proved reliable for separation, identification, and simultaneous determination of these substances in the drug and in pharmaceutical dosage forms .Molecular Structure Analysis
The molecular formula of Lercanidipine Impurity A is C19H22N2O6 . The structure can be represented by the SMILES string: O=C(C1=C©NC©=C(C(O)=O)C1C2=CC=CC(N+)=C2)OC©CC .Chemical Reactions Analysis
The chemical reactions involving Lercanidipine and its impurities have been analyzed using liquid chromatographic methods . The acetonitrile content and pH of the mobile phase were factors extracted for analysis .Wissenschaftliche Forschungsanwendungen
Pharmacological Efficacy
Lercanidipine, a vasoselective dihydropyridine calcium channel antagonist, has been studied extensively for its efficacy in the management of hypertension. It is known for its systemic vasodilation effect, achieved by blocking the influx of calcium ions through L-type calcium channels in cell membranes. Its high lipophilicity contributes to a slower onset and longer duration of action compared to other calcium channel antagonists. Interestingly, it may also possess antiatherogenic activity independent of its antihypertensive effects (Bang, Chapman, & Goa, 2003).
Analytical Methodologies
Advanced analytical techniques have been developed for quality control and stability assessment of lercanidipine. For instance, a fast, stability-indicating liquid chromatography method has been validated for determining process impurities and degradation products in lercanidipine hydrochloride tablets. This method offers a shorter run time and improved solution stability, thus facilitating efficient purity control during manufacture and stability studies (Mehta, Singh, & Chikhalia, 2014).
Cellular Mechanisms
Lercanidipine's impact on vascular smooth muscle cell proliferation and neointimal formation has been a subject of research. Its ability to inhibit these processes is linked to the reduction of intracellular reactive oxygen species and inactivation of Ras-ERK1/2 signaling pathways. These findings suggest potential therapeutic relevance in preventing human restenosis (Wu et al., 2009).
Drug Delivery and Formulation
Advancements in drug delivery systems for lercanidipine have been explored. For example, the development of fast dissolving oral films containing lercanidipine HCl nanoparticles in a semicrystalline polymeric matrix has shown promising results. This approach aims to enhance dissolution and permeation, potentially improving bioavailability (Chonkar et al., 2016).
Stability and Compatibility Studies
Research into the stability and compatibility of lercanidipine with various excipients is crucial for effective formulation development. Studies have assessed its stability in solution and solid states and explored the compatibility with oils, surfactants, and cosurfactants, which is vital for the stability of pharmaceutical formulations (Parmar et al., 2012).
Eigenschaften
CAS-Nummer |
74936-74-6 |
|---|---|
Produktname |
Lercanidipine Impurity A |
Molekularformel |
C19H22N2O6 |
Molekulargewicht |
374.40 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



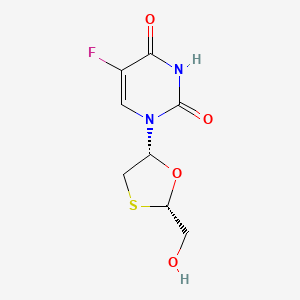
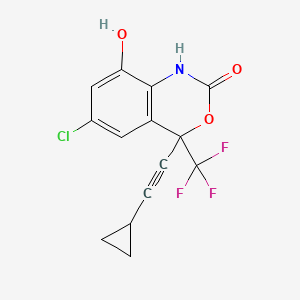
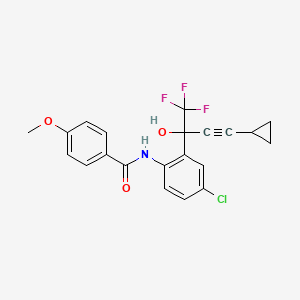
![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)
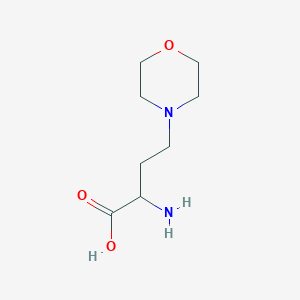
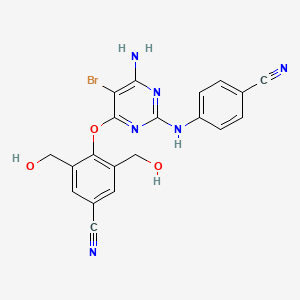
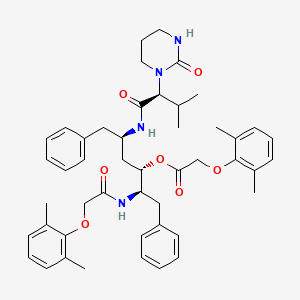
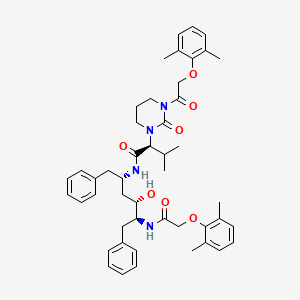
![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)